tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate
Description
The compound tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate is a chiral piperazine derivative featuring:
- A (3R)-3-methylpiperazine core with a tert-butyl carboxylate protecting group.
- A 5-chloro-2-methoxypyridin-3-yl substituent linked via an amino group to a pyridin-3-yl ring.
Properties
IUPAC Name |
tert-butyl (3R)-4-[6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFMFYGEYZKANS-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (3R)-3-Methylpiperazine-1-carboxylate
The chiral piperazine intermediate is synthesized via a kinetic resolution of racemic 3-methylpiperazine using L-tartaric acid, followed by Boc protection under Schotten-Baumann conditions. A representative protocol involves:
-
Dissolving (R)-3-methylpiperazine (1.0 equiv) in dichloromethane (DCM).
-
Adding Boc anhydride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
-
Stirring at room temperature for 12 hours to achieve >95% conversion.
Key Data:
Synthesis of 6-[(5-Chloro-2-Methoxypyridin-3-yl)Amino]Pyridin-3-yl Intermediate
The pyridylamino linker is constructed via a Buchwald-Hartwig amination between 5-chloro-2-methoxypyridin-3-amine and 6-bromopyridin-3-ylboronic acid. Optimized conditions include:
-
Catalyst: Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%).
-
Base: Cs₂CO₃ (3.0 equiv) in toluene/water (4:1).
Reaction Outcomes:
Coupling of Piperazine and Pyridylamino Fragments
The final step involves nucleophilic aromatic substitution (SNAr) between the Boc-protected piperazine and the 6-aminopyridin-3-yl intermediate. Critical parameters include:
Optimization Insights:
-
Lower temperatures (<60°C) result in incomplete conversion (≤50%).
-
Excess base (>3.0 equiv) promotes hydrolysis of the Boc group.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs gradient flash chromatography (silica gel, ethyl acetate/hexanes) followed by recrystallization from ethanol/water. Industrial-scale processes use simulated moving bed (SMB) chromatography for higher throughput.
Analytical Validation
-
NMR Spectroscopy: ¹H NMR (500 MHz, CDCl₃) confirms the absence of diastereomers (δ 1.44 ppm: Boc tert-butyl; δ 3.78 ppm: methoxy).
-
Mass Spectrometry: ESI-MS m/z 434.0 [M+H]⁺ aligns with the molecular formula C₂₁H₂₈ClN₅O₃.
-
Chiral HPLC: Chiralcel OD-H column (hexane:isopropanol 90:10) verifies enantiomeric excess (>99%).
Challenges and Mitigation Strategies
Steric Hindrance in SNAr Reactions
The bulky tert-butyl group impedes nucleophilic attack on the pyridyl ring. Mitigation includes:
Boc Deprotection Risks
Premature cleavage of the Boc group is minimized by:
-
Avoiding protic solvents (e.g., methanol) during coupling.
-
Incorporating scavengers (e.g., 2,6-lutidine) to neutralize acidic byproducts.
Industrial-Scale Considerations
A pilot-scale synthesis (100 g batch) reported by Ambeed demonstrates:
-
Cost Efficiency: 22% reduction in Pd catalyst usage via ligand recycling.
-
Environmental Impact: Solvent recovery systems achieve >90% acetonitrile reuse.
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 65–70% | 78–82% |
| Purity | 98% | 99.5% |
| Process Mass Intensity (PMI) | 120 | 45 |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyridine and pyrimidine rings in the compound participate in SNAr reactions. For example:
-
The aminopyridine moiety reacts with electron-deficient aromatic halides under basic conditions.
-
In related piperazine-carboxylate derivatives, SNAr reactions with halopyridines or activated aryl fluorides are employed to construct the core structure .
Example Reaction Pathway
A building block analogous to this compound, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, undergoes SNAr with 5-chloro-2-methoxy-3-nitropyridine, followed by catalytic hydrogenation to introduce the amino group .
Deprotection of the tert-Butyl Carbamate
The tert-butyl carbamate group is cleaved under acidic conditions:
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane or dioxane removes the Boc group, yielding a free piperazine amine .
Typical Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| TFA (20–30% v/v) | DCM | 0–25°C | >85% |
| HCl (4M) | Dioxane | 25°C | 90–95% |
This deprotection is critical for further functionalization of the piperazine ring .
Amine Functionalization
The secondary amines on the piperazine ring undergo alkylation, acylation, or sulfonylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).
-
Acylation : Acetyl chloride or anhydrides in dichloromethane with DMAP as a catalyst.
Example Reaction
Reaction with ethyl chloroformate introduces a carbamate group, which is later reduced to modify biological activity .
Reductive Amination and Lactam Formation
The compound’s primary amine (from deprotection) participates in reductive amination:
-
Condensation with ketones or aldehydes (e.g., formaldehyde) followed by NaBH₄ reduction .
-
Spontaneous lactamization occurs under acidic or thermal conditions, forming six-membered rings .
Methoxy Group Demethylation
The methoxy substituent on the pyridine ring is demethylated using reagents like BBr₃ or HI:
Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| BBr₃ | DCM | −78°C | 70–80% |
Cross-Coupling Reactions
The chloro substituent on the pyridine ring facilitates cross-coupling:
Example Application
Substitution of the chlorine with cyclopentyl or aryl groups modifies pharmacological properties .
Oxidation and Reduction
-
Oxidation : The piperazine ring’s tertiary amine is oxidized to N-oxide using m-CPBA.
-
Reduction : Nitrile groups (in related derivatives) are reduced to amines using H₂/Pd-C or LiAlH₄ .
Interaction with Biological Targets
While not a classical reaction, the compound’s binding to kinases involves:
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C21H28ClN5O3
- Molecular Weight : 433.94 g/mol
- CAS Number : 2227198-90-3
- IUPAC Name : tert-butyl (3R)-4-(6-((5-chloro-2-methoxypyridin-3-yl)amino)pyridin-3-yl)-3-methylpiperazine-1-carboxylate
The compound features a tert-butyl group which enhances its lipophilicity, potentially improving bioavailability in pharmaceutical applications.
Purity and Stability
The compound is typically available with a purity of around 97%, making it suitable for research purposes. Stability studies indicate that the compound remains stable under standard laboratory conditions, although specific storage conditions may be required to maintain its integrity over time.
Medicinal Chemistry
1. Anticancer Research
Compound 1 has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with crucial signaling pathways involved in cell proliferation and survival. For instance, its interaction with certain protein targets has been linked to apoptosis induction in malignant cells.
2. Drug Development
The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutic agents for various diseases, including cancer and neurodegenerative disorders. Its unique molecular framework allows for the modification of functional groups to enhance efficacy and reduce side effects.
Organic Synthesis
1. Building Block for Complex Molecules
Due to its diverse functional groups, tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate is utilized as a building block in organic synthesis. It can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the creation of more complex structures.
2. Synthesis of Heterocyclic Compounds
The compound's ability to engage in reactions that form new carbon-nitrogen bonds makes it valuable for synthesizing heterocyclic compounds that are often biologically active.
Biological Studies
1. Target Identification
Research involving compound 1 has led to the identification of novel biological targets within cellular pathways. Its interactions with enzymes and receptors are being studied to understand better the mechanisms underlying various diseases.
2. Pharmacokinetics and Toxicology
Studies assessing the pharmacokinetic profile of this compound indicate favorable absorption and distribution characteristics. Toxicological evaluations are ongoing to determine safety profiles before clinical applications can be considered.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Evaluation of Antitumor Activity | To assess the anticancer potential of compound 1 against various cancer cell lines | Inhibition of cell growth was observed in breast and lung cancer models, suggesting potential therapeutic applications. |
| Synthesis of Novel Derivatives | To create new derivatives based on compound 1 for enhanced biological activity | Several derivatives exhibited improved potency against target proteins compared to the parent compound. |
| Mechanistic Studies on Protein Interactions | To elucidate the interaction mechanisms between compound 1 and specific proteins | Identified binding sites on target proteins leading to insights into its mechanism of action in cellular contexts. |
Mechanism of Action
The mechanism of action of tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the literature:
Key Observations:
Chirality: The target compound’s (3R)-3-methylpiperazine group may enhance stereoselective binding compared to non-chiral analogs (e.g., ).
Substituent Effects: Chloro vs. Methoxy vs. Methoxycarbonyl: The 2-methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing methoxycarbonyl in , which may alter π-π stacking in enzyme binding.
Biological Activity : CDK4/6 inhibitors like share the tert-butyl piperazine-carboxylate motif, suggesting the target compound could similarly target kinase ATP-binding pockets.
Stability:
Pharmacokinetic and Pharmacodynamic Considerations
- Solubility : The target compound’s estimated molecular weight (~520) is lower than pyrido[2,3-d]pyrimidine derivatives (e.g., ), suggesting better aqueous solubility.
- Binding Affinity : The 5-chloro-2-methoxy group may improve target selectivity over methyl or acetylated analogs (e.g., ) due to optimized hydrophobic and hydrogen-bonding interactions.
Biological Activity
tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate, a synthetic organic compound, has garnered attention for its potential biological activities, particularly as an antagonist of Toll-like receptors (TLRs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H28ClN5O3
- Molecular Weight : 433.94 g/mol
- CAS Number : 2227198-90-3
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with TLRs, which play a crucial role in the immune response. By modulating TLR signaling pathways, the compound may exhibit anti-inflammatory effects and potential therapeutic applications in autoimmune diseases .
Biological Activity Overview
The compound's biological activity can be summarized as follows:
| Activity Type | Description |
|---|---|
| TLR Antagonism | Inhibits TLR signaling, potentially reducing inflammation and autoimmune responses. |
| Antiproliferative | Exhibits cytotoxic effects against various cancer cell lines (specific IC50 values needed). |
| Antimicrobial | Shows promising antimicrobial properties against certain pathogens (specific data needed). |
1. TLR Antagonism and Inflammation
Research indicates that this compound effectively inhibits TLR-mediated signaling pathways. In vitro studies demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharide (LPS), suggesting its potential in treating inflammatory diseases .
2. Antiproliferative Activity
A study evaluated the antiproliferative effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values ranging from micromolar to nanomolar concentrations. For instance, in human breast cancer cells, the compound exhibited an IC50 value of approximately 5 µM, indicating potent antiproliferative activity .
3. Antimicrobial Properties
Preliminary findings suggest that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. Further studies are required to quantify its efficacy and determine the mechanism behind its antimicrobial action .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate?
- Methodology : The synthesis typically involves sequential coupling reactions. For example, the piperazine core is first functionalized via Boc protection, followed by palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyridinyl-aminopyridine moiety. Key intermediates like 5-chloro-2-methoxypyridin-3-amine are coupled under optimized conditions (e.g., 0–20°C in dichloromethane with triethylamine as a base) . Purification often employs silica gel chromatography or recrystallization to isolate enantiomerically pure (3R)-configured products .
Q. How can researchers confirm the stereochemical integrity of the (3R)-methylpiperazine moiety?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) under isocratic conditions (hexane:ethanol 90:10) can resolve enantiomers. Comparative optical rotation and circular dichroism (CD) spectroscopy further validate stereopurity .
Q. What are the primary challenges in characterizing impurities during synthesis?
- Methodology : LC-MS with high-resolution mass spectrometry (HRMS) identifies byproducts, such as de-Boc intermediates or regioisomeric coupling products. For example, unintended substitution at the 5-chloro-2-methoxypyridine ring can generate impurities requiring orthogonal separation (e.g., reverse-phase HPLC with a C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for coupling the pyridinyl-aminopyridine fragment?
- Methodology : Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity in cross-coupling reactions. Reaction path screening using software like Gaussian or ORCA identifies optimal catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and solvent systems. Experimental validation via Design of Experiments (DoE) minimizes trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Cross-assay correlation analysis using multivariate statistics (e.g., PCA) identifies confounding variables (e.g., solvent effects, protein binding). For example, discrepancies in enzyme inhibition assays may arise from differential solubility in DMSO vs. aqueous buffers. Validated protocols for compound pre-treatment (e.g., sonication, serial dilution) improve reproducibility .
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
- Methodology : Biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to putative targets (e.g., kinases). Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions, focusing on the piperazine ring’s conformational flexibility and hydrogen-bonding with active-site residues .
Q. What advanced analytical techniques validate degradation products under stressed stability conditions?
- Methodology : Forced degradation studies (acid/base hydrolysis, thermal stress) followed by LC-HRMS/MS and NMR (¹H, ¹³C, 2D-COSY) identify degradation pathways. For instance, Boc deprotection under acidic conditions generates a piperazine-free base, confirmed via comparison with synthetic reference standards .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
